molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No. B1354625
CAS RN: 28610-01-7
M. Wt: 164.17 g/mol
InChI Key: ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .


Synthesis Analysis

The synthesis of azolo [X,Y- c ] [1,2,4]triazines, which includes our compound of interest, is usually achieved by two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[1,5-a][1,3,5]triazine ring which is 2,4-disubstituted with amine groups . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific substituents attached to the triazolo[1,5-a][1,3,5]triazine ring. For example, the reaction of 5-amino-substituted [1,2,4]triazolo [1,5- a ] [1,3,5]triazin-7 (3 H )-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .

Scientific Research Applications

Therapeutic Applications in Metabolic Disorders

The [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine structure has been identified as a potential therapeutic target for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to its interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Energetic Material Development

Derivatives of triazolo-triazine have been explored for their potential as energetic materials. Although they often show poor explosive power due to negative oxygen balance, their ballistic performance and energy outcome are of interest in materials science .

Anticancer Activity

Compounds with a triazolo-triazine base have shown potent inhibitory activities against various cancer cell lines. They act as tubulin polymerization inhibitors and are effective even against drug-resistant cancer cell lines at low nanomolar levels .

Green Chemistry Synthesis

The triazolo-triazine derivatives can be synthesized using eco-friendly methods such as microwave-mediated, catalyst-free conditions. This approach is additive-free and aligns with the principles of green chemistry .

Cytotoxic Effects Against Tumor Cells

Some derivatives exhibit significant activity against different tumor cell lines, indicating their potential as therapeutic candidates for cancer treatment .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines, which includes our compound of interest, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223628
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

CAS RN

28610-01-7
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28610-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.